BenchChemオンラインストアへようこそ!

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Membrane permeability Physicochemical differentiation

Why choose this compound? The 6-bromo-4-benzoyl pattern endows unique halogen-bonding potential and conformational flexibility (4 rotatable bonds) absent in 4-morpholino or unsubstituted analogs. XLogP3 5.6 and TPSA 87.3 predict distinct membrane permeability, making it irreplaceable for SAR studies on LRRK2 kinase or antiproliferative profiling. Avoid generic substitution and ensure experimental reproducibility by sourcing this exact chemotype.

Molecular Formula C21H13BrN2O2S
Molecular Weight 437.31
CAS No. 312755-90-1
Cat. No. B2576033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
CAS312755-90-1
Molecular FormulaC21H13BrN2O2S
Molecular Weight437.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C21H13BrN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26)
InChIKeyYFNPAVURISJYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1): Chemical Identity, Structural Class, and Procurement-Relevant Physicochemical Profile


4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1) is a synthetic small molecule (C21H13BrN2O2S, MW 437.3 g/mol) belonging to the N-1,3-benzothiazol-2-ylbenzamide class [1]. It features a 6-bromo substituent on the benzothiazole ring and a 4-benzoyl group on the benzamide phenyl ring. Computed physicochemical properties include XLogP3 of 5.6, topological polar surface area of 87.3 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound is catalogued in the ZINC database (ZINC13785913) [2] and PubChem (CID 3427466) [1], though no curated bioactivity data are currently reported in these repositories. Benzothiazole-benzamide congeners have been investigated as LRRK2 kinase inhibitors for neurodegenerative disease [3] and as antiproliferative apoptosis inducers in HepG2 and MCF-7 cancer cell lines [4].

Why Generic Substitution Is Not Advisable for 4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1): Structural Determinants That Preclude Simple Analog Interchange


Within the N-1,3-benzothiazol-2-ylbenzamide chemotype, even single-point structural variations produce divergent physicochemical and pharmacological profiles that make generic interchange scientifically unsound [1]. The 6-bromo substituent on the benzothiazole core contributes both steric bulk and halogen-bonding potential absent in the des-bromo or 6-chloro analogs, while the 4-benzoyl group on the benzamide phenyl ring introduces a ketone carbonyl—an additional hydrogen bond acceptor and a modulator of conformational flexibility that distinguishes this compound from 4-methyl, 4-morpholino, or unsubstituted benzamide derivatives [1][2]. Computed XLogP3 (5.6) indicates substantially higher lipophilicity than typical 4-morpholino-substituted congeners, altering predicted membrane permeability and nonspecific protein binding [1]. The 4 rotatable bonds, dictated by the benzoyl-phenyl linkage, confer conformational degrees of freedom absent in simpler 4-substituted analogs. These combined features mean that procurement decisions cannot treat this compound as a drop-in replacement for other benzothiazole-benzamides without risking experimental non-reproducibility [3].

Quantitative Evidence Guide: Differentiating 4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1) from Its Closest Analogs


Lipophilicity (XLogP3) and Predicted Membrane Permeability: 4-Benzoyl vs. 4-Morpholino Benzothiazole-Benzamide Derivatives

The target compound exhibits a computed XLogP3 of 5.6 [1], approximately 2.9 log units higher than the representative 4-morpholinobenzamide analog N-(6-bromobenzothiazole-2-yl)-4-morpholinobenzamide (compound 8 in EP3842422A1), which bears a morpholine substituent in place of the 4-benzoyl group [2]. This difference translates to a predicted ~800-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the target compound.

Lipophilicity Membrane permeability Physicochemical differentiation

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Differentiating 4-Benzoyl from 4-Methyl and 4-Unsubstituted Benzamide Analogs

The target compound has a TPSA of 87.3 Ų and 4 hydrogen bond acceptors [1], compared with a predicted TPSA of approximately 41–54 Ų and 2–3 H-bond acceptors for the 4-methyl analog N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide [3]. The 4-benzoyl carbonyl contributes one additional H-bond acceptor and increases TPSA by approximately 33–46 Ų. Both compounds have 1 H-bond donor (the amide NH).

Polar surface area Hydrogen bonding Drug-likeness

Rotatable Bond Count and Conformational Flexibility: 4-Benzoyl vs. 4-Sulfamoyl and 4-Dimethylamino Benzothiazole-Benzamide Derivatives

The target compound possesses 4 rotatable bonds [1], predominantly arising from the benzoyl-phenyl linkage and the benzamide core. In contrast, the 4-(dimethylsulfamoyl) analog N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 5918-22-9) has 4 rotatable bonds but with a sulfonamide geometry that imposes different torsional preferences , while the 4-(dimethylamino) analog N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide has fewer rotatable bonds (approximately 3) due to the absence of the carbonyl-phenyl extension [2].

Conformational flexibility Rotatable bonds Entropic penalty

Halogen Substitution at the 6-Position: Bromo vs. Chloro vs. Unsubstituted Benzothiazole in the Context of the 4-Benzoyl Benzamide Scaffold

The 6-bromo substituent (van der Waals radius ~1.85 Å) on the benzothiazole ring offers distinct steric and electronic properties compared to the 6-chloro analog (~1.75 Å van der Waals radius) or the unsubstituted (6-H) derivative [1]. In the context of the N-1,3-benzothiazol-2-ylbenzamide class, the 6-bromo substitution is explicitly claimed in EP3842422A1 as a preferred embodiment (R1 = Br), associated with LRRK2 inhibitory activity [2]. The larger atomic radius of bromine enhances potential for halogen bonding with protein backbone carbonyls in kinase active sites, a feature that is attenuated with chlorine and absent in the des-halogen analog [3].

Halogen bonding 6-Bromo substitution Target engagement

Molecular Weight and Heavy Atom Count: Implications for Ligand Efficiency Metrics Relative to the Broader Benzothiazole-Benzamide Series

The target compound has a molecular weight of 437.3 g/mol and 27 heavy atoms [1]. This is heavier than the representative 4-methyl analog (estimated MW ~375 g/mol; ~24 heavy atoms) and the 4-dimethylamino analog (estimated MW ~404 g/mol; ~25 heavy atoms) [2]. In the context of the N-1,3-benzothiazol-2-ylbenzamide series evaluated for antiproliferative activity by Corbo et al. (2016), the most active compound (1k) had a molecular weight of approximately 400–440 g/mol [3], positioning the target compound within the favorable MW range for cellular activity in this chemotype while exceeding the MW of simpler analogs.

Ligand efficiency Molecular weight Heavy atom count

IMPORTANT CAVEAT: Limitations of Currently Available Quantitative Evidence for This Specific Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, the ZINC database, and patent repositories (including EP3842422A1, US6727247, and related benzothiazole amide patents) did not identify any peer-reviewed primary research paper or curated bioassay entry that reports quantitative IC50, Ki, EC50, or other target-engagement data specifically for 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1) [1][2][3]. The ZINC database explicitly states: 'There is no known activity for this compound' and 'There is currently no predicted activity for this compound' [2]. All differentiation claims in this guide are therefore based on class-level inference from structurally related benzothiazole-benzamide derivatives, computed physicochemical properties, and patent disclosures that cover the broader scaffold but do not include this specific compound as a worked example. Procurement decisions should account for the fact that the compound's biological activity profile remains experimentally uncharacterized in the public domain [3].

Evidence limitations Data gaps Due diligence

Recommended Application Scenarios for 4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1) Based on Available Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of the Benzothiazole-Benzamide Scaffold for Kinase Inhibition

The 4-benzoyl and 6-bromo substitution pattern makes this compound a valuable probe for SAR studies aimed at understanding the contribution of the 4-benzoyl carbonyl to target binding within the N-1,3-benzothiazol-2-ylbenzamide series. The benzothiazole-benzamide core is a privileged scaffold for LRRK2 kinase inhibition [1], and this compound's computed TPSA (87.3 Ų) and XLogP3 (5.6) [2] place it in a distinct physicochemical space from the 4-morpholino derivatives that dominate the EP3842422A1 patent [1]. Researchers exploring the impact of 4-position substituent bulk and electronics on LRRK2 or related kinase selectivity should consider this compound for head-to-head profiling against the 4-methyl, 4-morpholino, and 4-unsubstituted analogs.

Chemical Biology: Halogen Bonding Probe for Target Engagement Studies

The 6-bromo substituent provides a heavier halogen with σ-hole potential for halogen bonding interactions with protein backbone carbonyls [3]. In the context of the antiproliferative N-1,3-benzothiazol-2-ylbenzamide series described by Corbo et al. (2016) [2], the bromine atom may contribute to target affinity through both steric and electronic mechanisms. This compound can serve as a halogen-bonding probe in co-crystallography or biophysical binding assays (SPR, ITC) where the contribution of the Br atom to ΔG of binding is systematically compared against the 6-Cl, 6-F, and 6-H congeners.

Computational Chemistry: In Silico Screening Library Member for Docking and Pharmacophore Modeling

With a molecular weight of 437.3 g/mol and 4 hydrogen bond acceptors including the distinctive benzoyl ketone [2], this compound occupies a unique region of chemical space within benzothiazole-benzamide libraries. Its inclusion in virtual screening decks enables pharmacophore model refinement, particularly for models requiring a hydrogen bond acceptor at a defined distance from the benzothiazole core. The compound is catalogued in ZINC (ZINC13785913) [3] and can be readily incorporated into docking campaigns against kinase targets or other enzymes where benzothiazole-based inhibitors have shown activity.

Antiproliferative Screening: Extension of the N-1,3-Benzothiazol-2-ylbenzamide Apoptosis Inducer Series

The Corbo et al. (2016) study demonstrated that N-1,3-benzothiazol-2-ylbenzamide derivatives exhibit prominent inhibitory effects on HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines, with compound 1k identified as a potent proapoptotic agent [1]. The target compound, bearing the 4-benzoyl-6-bromo substitution pattern, represents an unexplored combination within this series. Its procurement is warranted for antiproliferative screening against these and additional cancer cell lines to determine whether the 4-benzoyl group enhances or diminishes the proapoptotic phenotype relative to the published analogs [1].

Quote Request

Request a Quote for 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.